![molecular formula C16H25NO3 B1240704 Tramadol N-Oxide](/img/structure/B1240704.png)
Tramadol N-Oxide
概述
描述
准备方法
合成路线和反应条件: 曲马多-N-氧化物的合成涉及曲马多的 N-氧化。 这可以通过在受控条件下使用各种氧化剂(如过氧化氢或过酸)来实现 . 反应通常需要甲醇或乙醇等溶剂,并在室温下进行以避免产物分解。
工业生产方法: 曲马多-N-氧化物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用连续流反应器以确保产品质量和收率的一致性。 反应条件经过优化,以最大限度地提高转化率并减少副产物 .
化学反应分析
反应类型: 曲马多-N-氧化物会经历几种类型的化学反应,包括:
N-氧化物还原: 该反应将曲马多-N-氧化物转化回曲马多,这是一种具有镇痛作用的活性形式.
O-脱甲基化: 该反应涉及从氧原子去除一个甲基,导致形成脱甲基曲马多.
N-脱甲基化: 该反应从氮原子去除一个甲基,生成去甲曲马多.
环己基羟基化: 该反应在环己基环上添加一个羟基.
常用试剂和条件:
N-氧化物还原: 通常涉及使用还原剂,如锌粉或催化氢化.
O-脱甲基化和 N-脱甲基化: 这些反应通常需要强酸或强碱,如盐酸或氢氧化钠,在回流条件下进行.
环己基羟基化: 该反应通常使用氧化剂,如高锰酸钾或四氧化锇.
主要产物:
曲马多: N-氧化物还原的主要产物.
脱甲基曲马多: O-脱甲基化的产物.
去甲曲马多: N-脱甲基化的产物.
羟基化曲马多衍生物: 环己基羟基化的产物.
科学研究应用
曲马多-N-氧化物有几种科学研究应用,包括:
化学: 用作研究 N-氧化物还原和其他相关反应的模型化合物.
生物学: 研究其代谢途径和与各种酶的相互作用.
医学: 研究其作为前药以增强曲马多镇痛作用的潜力.
工业: 用于开发新的镇痛剂配方和药物递送系统.
作用机制
曲马多-N-氧化物主要通过转化为曲马多发挥作用。曲马多具有阿片类和非阿片类作用机制。 它作为μ-阿片受体的激动剂并抑制血清素和去甲肾上腺素的再摄取 . 这种双重机制通过调节中枢神经系统中的疼痛信号,有助于其镇痛作用 .
类似化合物:
曲马多: 曲马多-N-氧化物的母体化合物,具有类似的镇痛作用.
脱甲基曲马多: 曲马多的一种代谢产物,其镇痛效力降低.
去甲曲马多: 另一种具有不同药理学特性的代谢产物.
独特性: 曲马多-N-氧化物独一无二之处在于它可以作为前药,提供持续释放的曲马多,并有可能减少给药频率 . 其 N-氧化官能团也提供独特的化学反应性,使其成为药物化学研究和开发中一种有价值的化合物 .
相似化合物的比较
Tramadol: The parent compound of Tramadol N-oxide, with similar analgesic properties.
Desmethyl tramadol: A metabolite of tramadol with reduced analgesic potency.
Nortramadol: Another metabolite with distinct pharmacological properties.
Uniqueness: this compound is unique in its ability to serve as a prodrug, providing a sustained release of tramadol and potentially reducing the frequency of dosing . Its N-oxide functionality also offers distinct chemical reactivity, making it a valuable compound for research and development in medicinal chemistry .
生物活性
Tramadol N-Oxide (TNO), also known as RWJ-38705, is a metabolite of tramadol, a widely used analgesic. This compound has gained attention due to its unique pharmacological properties, which differ significantly from those of its parent drug. This article explores the biological activity of TNO, including its metabolism, analgesic effects, and potential clinical applications.
Metabolism of this compound
TNO undergoes extensive metabolism in various species, including humans. Studies have shown that TNO is metabolized primarily in the liver, with significant conversion to tramadol occurring in both rat and human hepatic S9 fractions. The metabolic pathways include:
- N-Oxide Reduction
- O-Demethylation
- N-Demethylation
- Cyclohexylhydroxylation
In vitro studies demonstrated that unchanged TNO constituted 60% of the sample in mouse hepatic fractions, while this percentage was 24% in rats and 26% in humans . The conversion of TNO to tramadol is rapid and substantial, suggesting that TNO acts as a prodrug for tramadol.
Analgesic Activity
TNO exhibits notable analgesic properties that are distinct from those of tramadol. Research indicates that TNO produces dose-related antinociceptive effects across various pain models:
- Mouse Abdominal Irritant Test : ED50 = 15.5 mg/kg
- Hot-Plate Test (48°C) : ED50 = 84.7 mg/kg
- Tail-Flick Test : ED50 = 316.4 mg/kg
- Hot-Plate Test (55°C) : ED50 = 138.2 mg/kg
The duration of action for TNO is significantly extended compared to tramadol, lasting approximately 4-5 hours . Importantly, TNO has minimal affinity for traditional opioid receptors (mu, delta, kappa), indicating a different mechanism of action than typical opioids .
Side Effects and Advantages
TNO offers several advantages over tramadol and traditional opioids:
- Reduced Side Effects : TNO is associated with fewer side effects such as respiratory depression and constipation, which are common with opioid analgesics .
- Longer Duration of Action : Patients may benefit from longer-lasting pain relief without the need for frequent dosing .
- Prodrug Characteristics : As a prodrug, TNO's conversion to tramadol allows for effective pain management while minimizing the risk of abuse associated with direct opioid administration .
Case Studies and Clinical Implications
Case studies have highlighted the potential clinical benefits of TNO:
- Chronic Pain Management : In patients requiring long-term analgesia, TNO may provide effective pain relief with a lower incidence of adverse effects compared to traditional opioids.
- Post-Surgical Pain Control : Studies suggest that TNO could be beneficial in managing postoperative pain due to its prolonged analgesic effects.
Comparative Analysis of Tramadol and this compound
The following table summarizes key differences between tramadol and its N-Oxide derivative:
Feature | Tramadol | This compound |
---|---|---|
Analgesic Mechanism | Opioid receptor agonist | Prodrug; minimal opioid receptor affinity |
Duration of Action | Shorter (2-4 hours) | Longer (4-5 hours) |
Side Effects | Respiratory depression, constipation | Fewer side effects |
Metabolism | Hepatic metabolism | Extensive hepatic metabolism to tramadol |
属性
分子式 |
C16H25NO3 |
---|---|
分子量 |
279.37 g/mol |
IUPAC 名称 |
1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide |
InChI |
InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 |
InChI 键 |
HBXKSXMNNGHBEA-ZBFHGGJFSA-N |
手性 SMILES |
C[N+](C)(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)[O-] |
规范 SMILES |
C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] |
同义词 |
2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride RWJ 38705 tramadol N-oxide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。